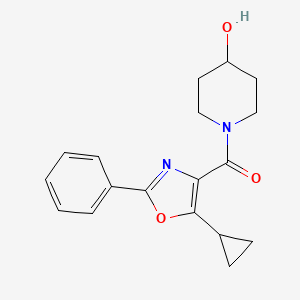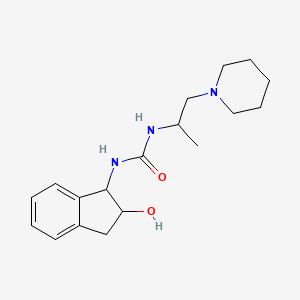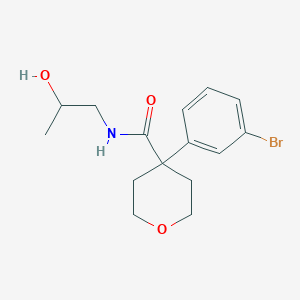
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as CPI-455, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CPI-455 is a small molecule inhibitor that targets the histone lysine methyltransferase, G9a, which plays a crucial role in epigenetic regulation of gene expression.
作用機序
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone exerts its effects by inhibiting the activity of G9a, which is a histone lysine methyltransferase that plays a crucial role in epigenetic regulation of gene expression. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene silencing. By inhibiting G9a, this compound can lead to the activation of genes that are normally silenced, thereby altering gene expression patterns.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis by altering gene expression patterns. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation. This compound has also been shown to have anti-inflammatory effects in various models of inflammation.
実験室実験の利点と制限
One of the main advantages of (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is its high specificity for G9a, which reduces the risk of off-target effects. This compound is also highly soluble in water, making it suitable for in vitro and in vivo studies. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in some applications. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for research on (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone. One area of interest is the development of more potent and selective inhibitors of G9a. Another area of research is the identification of biomarkers that can predict the response to this compound in cancer patients. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active investigation. Finally, the safety and efficacy of this compound in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.
合成法
The synthesis of (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone involves a multistep process that includes the reaction of 2-cyclopropylbenzaldehyde with 2-amino-2-phenylacetic acid, followed by the condensation of the resulting product with 4-hydroxypiperidine. The final step involves the methylation of the piperidine nitrogen with methyl iodide. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various applications.
科学的研究の応用
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and epigenetics. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting G9a, which is overexpressed in many types of cancer. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In epigenetics, this compound has been used to study the role of G9a in gene regulation and its potential as a therapeutic target.
特性
IUPAC Name |
(5-cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-14-8-10-20(11-9-14)18(22)15-16(12-6-7-12)23-17(19-15)13-4-2-1-3-5-13/h1-5,12,14,21H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTNYZCCBRGRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=C(O2)C3=CC=CC=C3)C(=O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)
![3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639518.png)
![1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639525.png)


![3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one](/img/structure/B6639542.png)
![3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B6639548.png)
![1-[(3-chlorophenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639554.png)
![1-Cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]urea](/img/structure/B6639557.png)
![1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea](/img/structure/B6639563.png)
![3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639579.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B6639588.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B6639590.png)
![N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6639597.png)